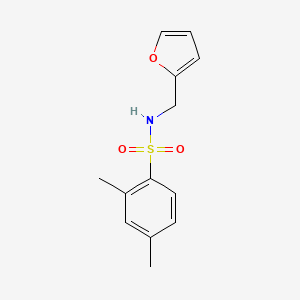

![molecular formula C16H15N3O2S B2970937 N-[(4-acetamidophenyl)carbamothioyl]benzamide CAS No. 96938-56-6](/img/structure/B2970937.png)

N-[(4-acetamidophenyl)carbamothioyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

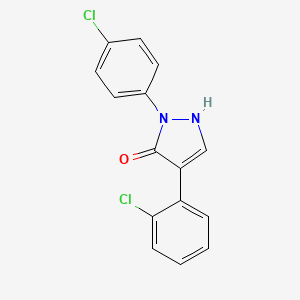

N-[(4-acetamidophenyl)carbamothioyl]benzamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of BH3 mimetics, which are compounds that mimic the function of the BH3-only proteins in promoting apoptosis. ABT-737 has been shown to be effective in inducing cell death in various cancer cell lines, and it has also been used in the study of apoptosis and cancer biology.

Applications De Recherche Scientifique

Enzyme Inhibition for Therapeutic Applications

One significant application of benzamide derivatives with thiourea-substituted benzenesulfonamides, closely related to N-[(4-acetamidophenyl)carbamothioyl]benzamide, is their potential as carbonic anhydrase inhibitors. These compounds have demonstrated potent and selective inhibitory effects against human carbonic anhydrase I and II isoenzymes, with some showing promising results for alleviating symptoms of glaucoma, a condition where enzyme inhibition can reduce intraocular pressure (M. Tuğrak, H. Gul, Yeliz Demir, & I. Gulcin, 2020).

Synthesis and Characterization of Complex Molecules

The synthesis of novel compounds for potential therapeutic use is another area where derivatives of N-[(4-acetamidophenyl)carbamothioyl]benzamide play a crucial role. For instance, the use of OxymaPure in the synthesis of α-ketoamide derivatives showcases the compound's utility in improving yield and purity in chemical syntheses, leading to the development of new molecules with potential application in disease treatment (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

Antimicrobial and Antifungal Activities

Certain acylthiourea derivatives, structurally related to N-[(4-acetamidophenyl)carbamothioyl]benzamide, have been synthesized and characterized for their interaction with bacterial cells in both free and adherent states. These compounds exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential for development as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Advanced Oxidation Processes

In environmental science, derivatives of N-[(4-acetamidophenyl)carbamothioyl]benzamide, specifically those related to acetaminophen, have been studied in advanced oxidation processes. These studies aim to understand the degradation pathways and toxicity of pharmaceuticals in aqueous media, contributing to the development of water treatment methods that can efficiently remove contaminants while minimizing toxic by-products (Thi Xuan Huong Le et al., 2017).

Propriétés

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJCVYJXYUCHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-acetamidophenyl)carbamothioyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

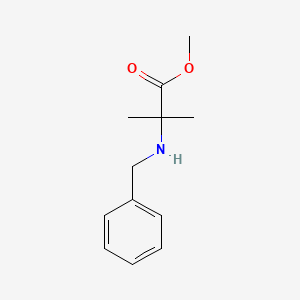

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

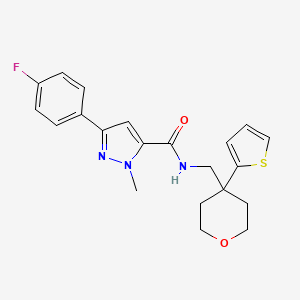

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

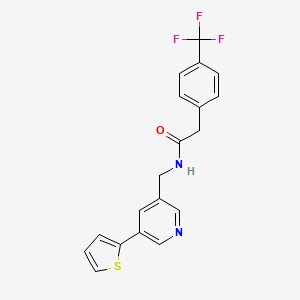

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)